3,3-Dimethylcyclobutan-1-one
Overview
Description
3,3-Dimethylcyclobutan-1-one is an organic compound with the molecular formula C6H10O. It is a colorless liquid that is used in various chemical reactions and research applications. The compound is characterized by a cyclobutanone ring with two methyl groups attached to the third carbon atom, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylcyclobutan-1-one can be synthesized through several methods. One common method involves the reaction of 3,3-dimethyl-1-butyne with a suitable oxidizing agent. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the cyclobutanone ring .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the use of high-purity starting materials and controlled reaction conditions to achieve a high yield of the desired product. The compound is then purified through distillation or other separation techniques to obtain a product with the required purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyclobutanone ring into other functional groups.
Substitution: The methyl groups on the cyclobutanone ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3,3-Dimethylcyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, which can affect its biological activity. The pathways involved in these transformations are studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A simpler analog without the methyl groups.
3-Methylcyclobutanone: Contains one methyl group on the cyclobutanone ring.
4-Methylcyclobutanone: Contains a methyl group on the fourth carbon of the cyclobutanone ring.
Uniqueness
3,3-Dimethylcyclobutan-1-one is unique due to the presence of two methyl groups on the third carbon of the cyclobutanone ring. This structural feature influences its chemical reactivity and physical properties, making it distinct from other cyclobutanone derivatives .
Properties
IUPAC Name |
3,3-dimethylcyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2)3-5(7)4-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBARYIIIXIZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337772 | |
Record name | 3,3-Dimethylcyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-33-2 | |
Record name | 3,3-Dimethylcyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylcyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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